molecular formula C28H26N4OS B2729035 (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 402946-30-9

(Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2729035
CAS No.: 402946-30-9
M. Wt: 466.6
InChI Key: PHZHKEQPZKPDNW-ZIADKAODSA-N
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Description

(Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to a class of molecules that fuse thiazole and pyrazolone heterocycles. This specific structural motif is of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Compounds with analogous structures have been investigated for their potential kinase inhibitory activity , which is a cornerstone of targeted cancer therapy development. The (Z) configuration around the imine bond is crucial for its bioactivity and molecular recognition. The mechanism of action for this class of compounds typically involves competitive binding to the ATP-binding pocket of specific protein kinases, thereby disrupting phosphorylation-mediated signaling cascades that drive cell proliferation and survival. Researchers utilize this chemical as a key intermediate or a lead compound for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity against therapeutic targets. Its research applications are primarily within preclinical drug discovery, including biochemical assay development, high-throughput screening, and cellular pathway analysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4OS/c1-20-14-16-23(17-15-20)25-19-34-28(31(25)18-22-10-6-4-7-11-22)29-26-21(2)30(3)32(27(26)33)24-12-8-5-9-13-24/h4-17,19H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZHKEQPZKPDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a thiazole-derived pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of thiazole and pyrazole moieties. The initial steps often utilize condensation reactions between appropriate hydrazones and thiazole derivatives. The final product is characterized using spectral methods such as NMR, IR, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 cells. The compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation, demonstrating promising results in preclinical models .

Antimicrobial Properties

The antimicrobial properties of thiazole derivatives have been extensively documented. Compounds similar to (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Studies indicate that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

DNA Interaction

The interaction of thiazole-based compounds with DNA has been a focal point in understanding their mechanism of action. Research indicates that such compounds can cleave plasmid DNA, suggesting a potential mechanism for their anticancer activity. The nuclease activity is often enhanced under UV irradiation, indicating the involvement of reactive oxygen species in the cleavage process .

Structure-Activity Relationship (SAR)

The biological activity of (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can be influenced by various structural modifications:

  • Thiazole Ring Substituents : Modifications on the thiazole ring can enhance binding affinity to target proteins or DNA.
  • Pyrazole Moiety : Variations in the substituents on the pyrazole ring can affect the compound's solubility and bioavailability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cytotoxicity Assay : A study assessed the cytotoxic effects on human cancer cell lines, revealing an IC50 value indicative of potent anticancer activity.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against various pathogens, showing significant inhibition at low concentrations.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole and pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that structural modifications in similar compounds can lead to enhanced antitumor activity through mechanisms such as tubulin polymerization inhibition .

Antiviral Properties

Compounds containing thiazole and pyrazole moieties have shown promising antiviral activities, particularly against coronaviruses and other viral pathogens. The interaction of these compounds with viral proteins suggests potential for development as antiviral agents . For instance, the structural characteristics of thiazole derivatives have been linked to their effectiveness in disrupting viral replication processes.

Synthetic Pathways

The synthesis of (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves multi-step reactions that include condensation reactions between various aromatic amines and thiazole derivatives. The use of catalysts and specific reaction conditions is crucial for optimizing yield and purity .

Spectroscopic Characterization

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of synthesized compounds. For example, the presence of characteristic peaks in the IR spectrum can help identify functional groups associated with the thiazole and pyrazole rings .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and biological activity of this compound against various cancer cell lines, including breast and lung cancer models. Results indicate that modifications in the thiazole ring can significantly influence biological activity, suggesting a structure-activity relationship that could be exploited for drug design .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of bacterial strains. The results demonstrate varying degrees of inhibition, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study: Antitumoral Activity

A recent study synthesized a series of pyrazole derivatives similar to the compound and evaluated their antitumoral efficacy. The findings indicated that specific substitutions on the pyrazole ring enhanced cytotoxic effects against cancer cells, suggesting that (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one could be further optimized for better therapeutic outcomes .

Case Study: Antiviral Mechanisms

Another investigation focused on the antiviral mechanisms of thiazole derivatives demonstrated that certain structural features contribute to their ability to inhibit viral replication effectively. The potential application of similar strategies using (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is promising for future antiviral drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-2 position. Key reactions include:

Reaction TypeReagents/ConditionsProductReference
AlkylationAllyl bromide, K₂CO₃, DMF, 80°C3-Allyl-substituted thiazole derivatives
Aryl substitutionp-Tolylboronic acid, Pd(PPh₃)₄, Dioxane4-(p-Tolyl)thiazole adducts

Mechanistic studies indicate that the reaction proceeds via a Pd-catalyzed Suzuki–Miyaura coupling for aryl substitutions, with yields influenced by steric effects of the benzyl and p-tolyl groups .

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or basic conditions, forming fused heterocycles:

  • Acid-mediated cyclization (HCl/EtOH, reflux): Generates pyrazolo[3,4-d]thiazole derivatives via Schiff base intermediate formation .

  • Base-mediated cyclization (Et₃N, ethanol): Produces thiazolo[3,2-a]pyrimidines through deprotonation and ring closure .

Key parameters affecting cyclization efficiency:

ParameterOptimal RangeImpact on Yield
Temperature70–90°C↑ Yield by 20%
Solvent polarityHigh (e.g., DMF)Stabilizes TS
Reaction time6–8 hoursMaximizes ring closure

Condensation Reactions

The amino group at position 4 participates in condensation with carbonyl compounds:

  • With aldehydes (e.g., benzaldehyde, piperidine catalyst): Forms hydrazone-linked derivatives (λmax = 320–350 nm) .

  • With α-keto hydrazonoyl halides : Generates 1,3,4-thiadiazole hybrids via thiohydrazonate intermediates .

Example reaction pathway:

  • Thiohydrazonate formation : Reaction with hydrazonoyl halides (e.g., 3a , 3c ) in Et₃N/EtOH.

  • Cyclization : Spontaneous ring closure to yield thiadiazole-pyrazole conjugates (e.g., 20a–d ) .

Oxidation and Reduction

  • Oxidation (H₂O₂/AcOH): Converts the thiazole’s thioether group to sulfoxide, altering electronic properties (confirmed by Δδ = 0.3 ppm in ¹H NMR).

  • Reduction (NaBH₄/MeOH): Selectively reduces the imine bond in the pyrazol-3-one moiety, yielding a secondary amine derivative .

Biological Activity Correlation

Reactivity directly impacts pharmacological potential:

  • Antimicrobial activity : Thiazole-azopyrazole hybrids (e.g., 14a , 15a ) show MIC values of 4–8 µg/mL against S. aureus .

  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., NO₂) exhibit IC₅₀ = 12 µM against MCF-7 cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Substituted Analogues

(Z)-4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • Structural differences : The benzyl group in the target compound is replaced with an allyl (-CH₂CH=CH₂) group at the thiazole’s position 3, and the p-tolyl group is replaced with phenyl.
  • Impact on properties: Molecular weight: 402.51 g/mol (vs. ~463.57 g/mol for the target compound, estimated from its formula).
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
  • Structural differences : A 2-hydroxyethyl group replaces the benzyl substituent at the thiazole’s position 3.
  • Impact on properties: Hydrogen bonding: The hydroxyl group introduces additional H-bond donor/acceptor sites, likely improving crystallinity and thermal stability . Bioactivity: Hydroxyethyl groups are common in drug design for enhancing water solubility and target binding .

Pyrazolone-Substituted Analogues

(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one
  • Structural differences: The thiazole ring is absent; instead, a butenone chain links the pyrazolone to a 4-methylanilino group.
  • H-bonding: The 5-hydroxy group on the pyrazolone enables strong O-H∙∙∙N interactions, as observed in crystal structures .
(E)-4-(5-Hydroxy-2-methylbenzylidene-amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
  • Structural differences: An E-configuration benzylideneamino group replaces the thiazole-linked amino group.
  • Impact on properties :
    • Stereoelectronic effects : The E-configuration alters dipole moments and conjugation patterns, affecting UV-Vis absorption profiles.
    • Crystal packing : Benzylidene groups facilitate layered stacking via van der Waals interactions .

Functional Group Variations

(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • Structural differences: A naphthalene-amino group replaces the thiazole moiety.
  • Impact on properties :
    • Aromaticity : Extended π-systems from naphthalene enhance fluorescence properties.
    • Steric hindrance : Bulkier substituents may reduce solubility but improve thermal stability .

Discussion of Research Findings

  • Crystallography : The SHELX system () has been pivotal in resolving crystal structures of such compounds, revealing Z/E configurations and H-bonding networks.
  • Hydrogen bonding: Compounds with hydroxyl or amino groups (e.g., ) exhibit robust H-bonding, influencing their supramolecular assembly .
  • Biological relevance : While direct bioactivity data are absent in the evidence, structural analogs with hydroxyethyl or aromatic groups (e.g., ) are often explored as kinase inhibitors or fluorescent probes .

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation approach. First, prepare the thiazole core by reacting benzylamine derivatives with p-tolyl-substituted thioureas. Next, introduce the pyrazolone moiety through a Schiff base formation using hydrazine derivatives under acidic conditions. Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to favor the Z-configuration. Purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent connectivity and assess aromatic proton environments. IR spectroscopy identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹). For stereochemical confirmation, single-crystal X-ray diffraction is definitive, as demonstrated for analogous pyrazolone-thiazole hybrids . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers screen for preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays targeting enzymes or receptors structurally related to the compound’s motifs (e.g., kinase or cyclooxygenase inhibition). Use fluorescence-based binding assays or cell viability tests (MTT assay) at concentrations ranging from 1–100 µM. Compare results with structurally similar compounds, such as pyridothiadiazine derivatives, to identify structure-activity trends .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between computational and experimental spectral data?

  • Methodological Answer : Discrepancies in predicted (DFT) vs. observed NMR/IR peaks often arise from solvation effects or crystal packing. Perform solvent-dependent NMR studies to account for dielectric interactions. Validate computational models using polarizable continuum models (PCM) . Cross-reference with X-ray crystallographic data to confirm bond lengths and angles, as seen in studies of related enamine-pyrazolone systems .

Q. How is the Z-configuration of the imine bond conclusively determined?

  • Methodological Answer : The Z-configuration is confirmed via NOESY NMR , which detects spatial proximity between the imine proton and adjacent aromatic protons. For example, in analogous compounds, a strong NOE signal between the imine H and the benzyl group’s methyl protons confirms the Z-isomer . Single-crystal X-ray analysis provides unambiguous evidence, as shown for (Z)-configured thiazolylideneamino derivatives .

Q. What mechanistic insights explain substituent-dependent reactivity in derivatization reactions?

  • Methodological Answer : Electron-donating groups (e.g., p-tolyl) enhance nucleophilic attack at the thiazole C2 position by stabilizing transition states. Monitor reaction kinetics using HPLC-MS to track intermediate formation. For sterically hindered derivatives (e.g., 3-benzyl), employ DFT calculations to map energy barriers, as demonstrated in studies of pyrazole-thiazole hybrids .

Q. How can researchers address low reproducibility in biological assay results?

  • Methodological Answer : Ensure compound stability by conducting accelerated degradation studies (e.g., pH 2–12, 40°C/75% RH for 48 hours). Use LC-MS to identify degradation products. For cell-based assays, validate membrane permeability via logP measurements (target ~2–4) and confirm intracellular concentrations using LC-MS/MS .

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